Pioglitazone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

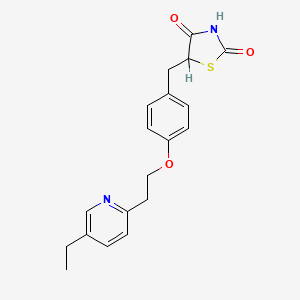

Pioglitazone is a synthetic compound belonging to the thiazolidinedione class of medications. It is primarily used as an anti-diabetic agent to manage type 2 diabetes mellitus by improving insulin sensitivity in peripheral tissues. This compound was patented in 1985 and introduced into medical use in 1999. It is marketed under various brand names, including Actos .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pioglitazone can be synthesized through several synthetic routes. One common method involves the reaction of 2-chloro-5-ethylpyridine with 4-hydroxybenzaldehyde to form an intermediate, which is then reacted with thiazolidinedione under basic conditions to yield this compound .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical synthesis techniques. The process typically involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The synthesis is followed by purification steps such as crystallization and filtration to obtain this compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: Pioglitazone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form metabolites, which are then excreted from the body.

Reduction: Reduction reactions can modify the structure of this compound, potentially altering its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different pharmacological effects and therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Glycemic Control in Type 2 Diabetes Mellitus

Efficacy in Blood Glucose Management

Pioglitazone is effective in lowering hemoglobin A1c (HbA1c) levels by approximately 0.5% to 1.5% when used as monotherapy or in combination with other antidiabetic agents. In drug-naïve patients, it has demonstrated superior efficacy compared to dipeptidyl peptidase-4 inhibitors like sitagliptin . The PROactive study indicated that this compound significantly reduced the risk of macrovascular events in patients with type 2 diabetes, thereby providing a dual benefit of glycemic control and cardiovascular protection .

Combination Therapy

This compound can be used alongside metformin, sulfonylureas, and insulin to enhance glycemic control. Studies have shown that it maintains durable glycemic control over time, outperforming some traditional therapies .

Cardiovascular Outcomes

Reduction in Major Adverse Cardiovascular Events

Multiple studies have indicated that this compound reduces the risk of major adverse cardiovascular events (MACE) among patients with insulin resistance and type 2 diabetes. A meta-analysis involving nine trials revealed a 23% reduction in MACE risk for individuals with insulin resistance and a 17% reduction for those with diabetes . Additionally, this compound was associated with a significant decrease in all-cause mortality compared to other antidiabetic drugs .

Impact on Heart Failure Risk

While this compound offers cardiovascular benefits, it is also linked to an increased risk of heart failure. The same meta-analysis noted a relative risk increase for heart failure at 1.32 (95% CI: 1.14 to 1.54), highlighting the need for careful patient selection and monitoring .

Cancer Risk Considerations

Bladder Cancer Association

A significant concern regarding this compound use is its association with an increased risk of bladder cancer. A large population-based study found that the incidence rate of bladder cancer was notably higher among this compound users compared to those on other antidiabetic medications . This necessitates a thorough risk-benefit analysis when prescribing this medication.

Case Studies and Clinical Trials

PROactive Study

The PROactive study is one of the most comprehensive trials assessing this compound's effects on macrovascular outcomes in patients with type 2 diabetes. This randomized, double-blind trial involved over 5,000 participants and demonstrated that this compound significantly reduced the incidence of myocardial infarction and stroke .

Long-term Efficacy Studies

Long-term studies have shown that patients treated with this compound maintained better control over their blood glucose levels compared to those on placebo or other antidiabetic drugs. The durability of this compound's effects makes it a valuable option for chronic management of type 2 diabetes .

Summary Table: Key Findings on this compound Applications

Wirkmechanismus

Pioglitazone exerts its effects by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism. By binding to PPARγ, this compound enhances insulin sensitivity in adipose tissue, skeletal muscle, and liver, leading to improved glycemic control. This mechanism also reduces hepatic glucose production and increases glucose uptake in peripheral tissues .

Vergleich Mit ähnlichen Verbindungen

Rosiglitazone: Another thiazolidinedione with similar insulin-sensitizing effects but different safety profiles.

Metformin: A biguanide that primarily reduces hepatic glucose production, often used in combination with pioglitazone for enhanced glycemic control.

Semaglutide: A glucagon-like peptide-1 receptor agonist that lowers blood glucose levels by stimulating insulin secretion

Uniqueness of this compound: this compound is unique in its ability to improve insulin sensitivity through PPARγ activation, which distinguishes it from other anti-diabetic agents that primarily target insulin secretion or hepatic glucose production. Its dual action on glucose and lipid metabolism makes it a valuable therapeutic option for patients with type 2 diabetes and associated metabolic disorders .

Eigenschaften

CAS-Nummer |

105390-47-4 |

|---|---|

Molekularformel |

C19H19N2NaO3S |

Molekulargewicht |

378.4 g/mol |

IUPAC-Name |

sodium;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione |

InChI |

InChI=1S/C19H20N2O3S.Na/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17;/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23);/q;+1/p-1 |

InChI-Schlüssel |

SQHZCSKYFSLBLG-UHFFFAOYSA-M |

SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |

Kanonische SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)[N-]C(=O)S3.[Na+] |

Synonyme |

5-[4-[2-(5-ETHYL-2-PYRIDYL)ETHOXY]BENZYL]-2,4-THIAZOLIDINEDIONE |

Herkunft des Produkts |

United States |

Q1: What is the primary mechanism of action of Pioglitazone?

A1: this compound is a selective agonist of the nuclear transcription factor peroxisome proliferator-activated receptor gamma (PPARγ). [] This receptor plays a crucial role in regulating glucose metabolism, lipid metabolism, and inflammation. [, , ]

Q2: How does this compound binding to PPARγ affect glucose metabolism?

A2: this compound binding to PPARγ enhances insulin sensitivity in target tissues, such as skeletal muscle, liver, and adipose tissue. [, ] This leads to increased glucose uptake and utilization in peripheral tissues, contributing to improved glycemic control. [, , ]

Q3: What are the downstream effects of this compound on lipid metabolism?

A3: this compound treatment generally leads to a decrease in triglyceride levels and an increase in high-density lipoprotein cholesterol levels, potentially reducing cardiovascular disease risk. [, , ] It can also affect adipocyte differentiation and function. []

Q4: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound hydrochloride is C19H20N2O3S·HCl, and its molecular weight is 392.9 g/mol. []

Q5: Are there any specific spectroscopic data available for this compound characterization?

A6: UV spectrophotometry is commonly used to analyze this compound. The maximum absorption wavelengths have been reported as 268 nm in phosphate buffer (pH 7.4) and 272 nm in methanol. []

Q6: How does the solubility of this compound change with pH?

A7: this compound, as a weak base, exhibits pH-dependent solubility, being more soluble in acidic environments. This characteristic significantly impacts its dissolution and absorption in the gastrointestinal tract. []

Q7: How does the presence of excipients affect the performance of this compound formulations?

A8: Excipients play a crucial role in determining the particle size of precipitated this compound in the gastrointestinal tract, ultimately influencing its bioavailability. [] For instance, Hydroxypropyl Cellulose (HPC) has been shown to impact particle size distribution, affecting drug absorption and bioequivalence. []

Q8: Are there any studies investigating the stability of this compound under different conditions?

A9: While specific stability studies were not detailed in the provided research, FTIR analysis revealed potential interactions between this compound and excipients like Guar Gum, Chitosan, and Sodium Alginate, suggesting potential implications for formulation stability. []

Q9: How is this compound absorbed and distributed in the body?

A10: this compound is orally administered and absorbed in the gastrointestinal tract. [] Its absorption can be affected by factors such as food intake and formulation. After absorption, it is widely distributed throughout the body. []

Q10: What are the major metabolic pathways of this compound?

A11: this compound is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C8 and to a lesser extent by CYP1A2 and CYP2D6. [] The primary metabolite is M-IV. []

Q11: How is this compound eliminated from the body?

A12: this compound and its metabolites are primarily excreted in the feces and to a lesser extent in urine. []

Q12: How does the pharmacokinetic profile of this compound affect its dosing regimen?

A13: this compound's pharmacokinetic properties, including its relatively long half-life, allow for once-daily dosing. [, ]

Q13: What in vitro models have been used to study the effects of this compound?

A14: Researchers have utilized various in vitro models, including rat hepatoma cells (H4IIE) [] and mouse insulinoma cells (MIN6), [] to investigate the effects of this compound on cell proliferation, insulin secretion, and protection against cellular stress.

Q14: What animal models have been used to study the effects of this compound in vivo?

A15: Rodent models, such as high-fat diet-fed rats and db/db mice (a genetic model of diabetes), are commonly employed to investigate the impact of this compound on glucose metabolism, lipid profiles, and pancreatic islet function. [, ]

Q15: Are there any clinical trials evaluating the efficacy and safety of this compound in humans?

A16: Numerous clinical trials have been conducted to evaluate the efficacy and safety of this compound in patients with type 2 diabetes mellitus. [, , , , , ] These trials have assessed its impact on glycemic control, lipid profiles, and cardiovascular outcomes.

Q16: What are the known adverse effects associated with this compound use?

A17: Weight gain and edema are among the commonly reported side effects of this compound. [, ] Other potential adverse effects have been investigated in clinical trials and post-marketing surveillance.

Q17: Is there any concern regarding the long-term safety of this compound?

A18: While long-term safety data are constantly being gathered, some studies have raised concerns about potential risks associated with this compound use, such as bone fractures and bladder cancer. [, , ]

Q18: Are there any known drug-drug interactions with this compound?

A19: this compound is primarily metabolized by CYP2C8, and co-administration with drugs that are inhibitors or inducers of this enzyme could potentially alter its pharmacokinetics. [, ]

Q19: What are some of the research infrastructure and resources used in this compound research?

A20: Research on this compound utilizes a wide range of tools and resources, including cell culture facilities, animal models, clinical trial networks, and databases like Taiwan's National Health Insurance Research Database. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.